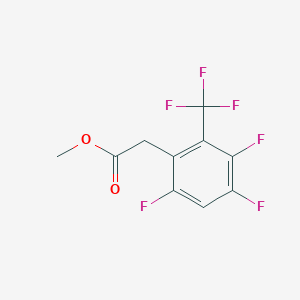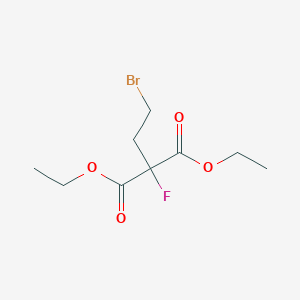
2,4,5-Trifluoro-6-(trifluoromethyl)phenyl acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trifluoro-6-(trifluoromethyl)phenyl acetic acid methyl ester, commonly referred to as TFMA, is an organic compound that has been used in a variety of scientific research applications. It is a fluorinated carboxylic acid ester that is highly soluble in both water and organic solvents, making it an ideal choice for a variety of laboratory experiments. TFMA has been used in a variety of biochemical and physiological studies, and its unique properties make it a useful tool in research.
Applications De Recherche Scientifique
TFMA has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of various drugs on the body, as well as to study the effects of environmental toxins on the body. It has also been used in studies of gene expression and metabolism, as well as in studies of the effects of radiation on the body. Additionally, TFMA has been used in studies of the effects of various hormones on the body, as well as in studies of the effects of various vitamins and minerals on the body.
Mécanisme D'action
TFMA acts as a receptor agonist, meaning that it binds to specific receptors in the body and activates them. This activation of the receptors causes a cascade of biochemical reactions that can have a variety of effects on the body, depending on the receptor being activated. For example, when TFMA binds to the serotonin receptor, it can cause a decrease in anxiety and depression. When TFMA binds to the dopamine receptor, it can cause an increase in pleasure and motivation.
Biochemical and Physiological Effects
TFMA has been shown to have a variety of biochemical and physiological effects on the body. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been found to reduce cholesterol levels in the body, as well as to increase the production of nitric oxide, which can help to improve circulation. Additionally, TFMA has been found to have neuroprotective effects, as well as to have an effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using TFMA in laboratory experiments is its high solubility in both water and organic solvents. This makes it an ideal choice for experiments that require a wide range of solvents. Additionally, TFMA is highly stable, making it a reliable choice for experiments that require long-term storage. However, one of the limitations of using TFMA in laboratory experiments is its relatively low bioavailability, meaning that it is not easily absorbed by the body.
Orientations Futures
There are a number of potential future directions for TFMA. One potential direction is to explore its potential as a therapeutic agent. TFMA has already been shown to have a variety of beneficial biochemical and physiological effects, and further research could potentially lead to the development of drugs based on TFMA. Additionally, TFMA could be explored as a potential diagnostic tool, as its unique properties make it an ideal choice for laboratory experiments. Finally, TFMA could be explored as a potential additive for food products, as its anti-inflammatory and anti-oxidant properties could potentially be beneficial for human health.
Méthodes De Synthèse
TFMA is synthesized through a two-step process. First, 2,4-difluorophenyl acetic acid is treated with phosphorus trifluoride to form 2,4,5-trifluorophenyl acetic acid. This is then reacted with methyl iodide to form 2,4,5-trifluoro-6-(trifluoromethyl)phenyl acetic acid methyl ester. This method of synthesis is highly efficient and cost-effective, making it an ideal choice for laboratory experiments.
Propriétés
IUPAC Name |
methyl 2-[3,4,6-trifluoro-2-(trifluoromethyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c1-18-7(17)2-4-5(11)3-6(12)9(13)8(4)10(14,15)16/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHQOCVQLMBDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1F)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluoro-6-(trifluoromethyl)phenyl acetic acid methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)
![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)









